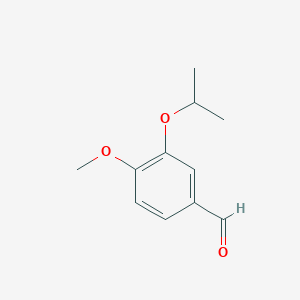

3-Isopropoxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-Isopropoxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAYJHDQOQHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343768 | |

| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34123-66-5 | |

| Record name | 3-Isopropoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde (CAS No. 34123-66-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Benzaldehyde Intermediate

3-Isopropoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its structural motif, featuring a benzaldehyde core with differentiated alkoxy groups at the C3 and C4 positions, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the isopropoxy and methoxy groups modulate the electronic properties and lipophilicity of the molecule and its downstream derivatives.

This guide provides a comprehensive technical overview of 3-Isopropoxy-4-methoxybenzaldehyde, focusing on its synthesis, physicochemical properties, and its strategic application as an intermediate in the development of pharmacologically active compounds, such as phosphodiesterase 4 (PDE4) inhibitors.

Physicochemical and Safety Profile

A clear understanding of a compound's properties and hazards is fundamental to its safe and effective use in a research environment.

Table 1: Physicochemical Properties of 3-Isopropoxy-4-methoxybenzaldehyde[1][2][3]

| Property | Value | Source |

| CAS Number | 34123-66-5 | |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)benzaldehyde | [1] |

| Appearance | Solid | |

| InChI Key | XLUAYJHDQOQHPB-UHFFFAOYSA-N | |

| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)OC | [1] |

Hazard Identification and Safety

3-Isopropoxy-4-methoxybenzaldehyde is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Pictogram:

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and industrially relevant method for preparing 3-Isopropoxy-4-methoxybenzaldehyde is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde) is treated with an isopropylating agent.

The causality behind this choice is clear: isovanillin provides the core benzaldehyde structure with the C4-methoxy group already in place. The phenolic hydroxyl at C3 is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide ion that readily attacks the electrophilic isopropyl halide. This strategy is efficient and analogous to patented industrial methods for similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the PDE4 inhibitor apremilast.[3]

Reaction Scheme

Caption: General workflow for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde.

Detailed Step-by-Step Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for analogous compounds.[3]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isovanillin (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of isovanillin).

-

Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The use of a solid base simplifies workup compared to aqueous bases. Stir the suspension vigorously.

-

Alkylation: Add the isopropylating agent, such as 2-bromopropane or 2-iodopropane (1.2-1.5 eq), to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isovanillin spot is consumed (typically 4-8 hours).

-

Workup - Quenching and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate. The organic extracts contain the desired product.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Isopropoxy-4-methoxybenzaldehyde.

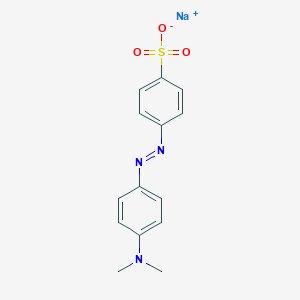

Application in Drug Development: A Precursor to PDE4 Inhibitors

While 3-Isopropoxy-4-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure is particularly relevant to the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme class that is a major therapeutic target for inflammatory diseases.

The PDE4 enzyme degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates numerous cellular responses, including the downregulation of inflammatory processes. By inhibiting PDE4, intracellular cAMP levels rise, leading to a potent anti-inflammatory effect. This mechanism is central to the action of approved drugs like apremilast and roflumilast, used to treat psoriasis and COPD, respectively.[3][4]

Many potent PDE4 inhibitors feature a catechol ether pharmacophore, often a 3-alkoxy-4-methoxy-substituted phenyl ring.[4] This specific substitution pattern is crucial for binding to the active site of the PDE4 enzyme. The synthesis of apremilast, for example, utilizes the analogous compound 3-ethoxy-4-methoxybenzaldehyde.[3] Therefore, 3-isopropoxy-4-methoxybenzaldehyde serves as a direct precursor for synthesizing novel PDE4 inhibitors where the isopropoxy group can fine-tune properties such as potency, selectivity, and metabolic stability.

Caption: Role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

3-Isopropoxy-4-methoxybenzaldehyde, with CAS number 34123-66-5, is more than a simple chemical reagent; it is a strategic precursor in the rational design of novel therapeutics. Its synthesis via the Williamson ether reaction from isovanillin is a well-established and scalable process. For drug development professionals, its value lies in providing the key 3,4-dialkoxy-substituted phenyl moiety, a recognized pharmacophore for potent PDE4 inhibitors. Understanding the synthesis, properties, and strategic applications of this intermediate is essential for researchers aiming to develop next-generation treatments for a range of inflammatory disorders.

References

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]

-

Science Publishing Group. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Available at: [Link]

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available at: [Link]

-

PubMed. (n.d.). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Available at: [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available at: [Link]

-

ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Available at: [Link]

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Available at: [Link]

-

Thieme. (2016). Synthesis of PDE4 Inhibitors. Available at: [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Available at: [Link]

-

Google Patents. (2019). US Patent Application Publication US 2021/0290518 A1. Available at: [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

PubChemLite. (n.d.). 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Available at: [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

Sources

- 1. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde: A Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-4-methoxybenzaldehyde, a pivotal aromatic aldehyde intermediate in synthetic organic chemistry. With a molecular weight of 194.23 g/mol , this compound serves as a critical building block in the preparation of various pharmaceutical and research compounds, most notably as a precursor to Isovanillin. This document details its physicochemical properties, spectroscopic profile, a validated synthesis protocol, key chemical reactions, and established safety and handling procedures. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical data and practical insights to facilitate its effective application in the laboratory.

Introduction: Strategic Importance in Synthesis

3-Isopropoxy-4-methoxybenzaldehyde, also known as 4-methoxy-3-(propan-2-yloxy)benzaldehyde, is a disubstituted benzaldehyde derivative. Its strategic value lies in the differential reactivity of its alkoxy groups. The isopropoxy group, being bulkier and more susceptible to cleavage under acidic conditions than the methoxy group, allows for selective dealkylation. This feature makes it an exceptionally useful precursor for the synthesis of Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a valuable intermediate in the pharmaceutical, cosmetic, and flavor industries.[1][2][3] The aldehyde functionality provides a reactive handle for a multitude of classic organic transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, further extending its utility as a versatile starting material in multi-step syntheses.[4] Its application has been noted in the synthesis of complex heterocyclic scaffolds and natural product analogues.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. This section outlines the key characteristics of 3-Isopropoxy-4-methoxybenzaldehyde.

Physicochemical Properties

The primary identifiers and physical state properties of 3-Isopropoxy-4-methoxybenzaldehyde are summarized below for quick reference. The compound is typically a solid at room temperature.[5]

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [6] |

| Molecular Formula | C₁₁H₁₄O₃ | [6] |

| CAS Number | 34123-66-5 | [6] |

| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)benzaldehyde | [6] |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)C=O)OC | [6] |

| InChI Key | XLUAYJHDQOQHPB-UHFFFAOYSA-N | [6] |

| Physical Form | Solid | [5] |

| XLogP3 (Predicted) | 2.1 | [6] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for reaction monitoring and final product confirmation. The following data, sourced from spectral databases, provides a reference for the characterization of 3-Isopropoxy-4-methoxybenzaldehyde.

-

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.8 ppm.

-

Aromatic Protons: Three protons on the benzene ring, expected as a multiplet or distinct doublets and doublet of doublets between δ 7.0-7.5 ppm.

-

Isopropoxy Methine (-OCH(CH₃)₂): A septet expected around δ 4.6 ppm.

-

Methoxy Protons (-OCH₃): A singlet expected around δ 3.9 ppm.

-

Isopropoxy Methyls (-OCH(CH₃)₂): A doublet expected around δ 1.4 ppm (integrating to 6H).

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl: ~191 ppm

-

Aromatic Carbons: ~155 ppm (C-OR), ~150 ppm (C-OR), ~130 ppm (C-CHO), ~127 ppm, ~111 ppm, ~110 ppm

-

Isopropoxy Methine Carbon: ~72 ppm

-

Methoxy Carbon: ~56 ppm

-

Isopropoxy Methyl Carbons: ~22 ppm

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C-O Stretch (Ethers): Strong bands in the 1030-1250 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 194.

-

Key Fragments: A prominent peak at m/z = 151 is commonly observed, corresponding to the loss of the isopropyl group (C₃H₇).[6]

-

Synthesis and Purification

The most direct and common synthesis of 3-Isopropoxy-4-methoxybenzaldehyde is achieved via the Williamson ether synthesis, starting from the readily available and economical Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis Workflow Diagram

Sources

- 1. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

3-Isopropoxy-4-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropoxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 3-Isopropoxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its practical applications as a key building block in the development of complex molecules and potential pharmaceutical agents.

Section 1: Core Physicochemical Properties

3-Isopropoxy-4-methoxybenzaldehyde is a disubstituted aromatic aldehyde. The presence of the isopropoxy and methoxy groups on the benzene ring, along with the reactive aldehyde functionality, defines its chemical behavior and utility.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)benzaldehyde | [1] |

| CAS Number | 34123-66-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| InChI Key | XLUAYJHDQOQHPB-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)OC)C=O | [2] |

| Synonyms | Isovanillin isopropyl ether, 4-methoxy-3-isopropoxybenzaldehyde | [1] |

Physical Properties

The physical state and solubility are crucial for selecting appropriate reaction conditions and solvents. This compound is supplied commercially as a solid, indicating a melting point above typical room temperature.

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be a low-melting solid. The related 3-ethoxy-4-methoxybenzaldehyde melts at 51-53 °C. | [3] |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

Section 2: Spectral Data and Structural Elucidation

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

-

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 6.9-7.5 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.9 ppm.

-

Isopropoxy Methine Proton (OCH(CH₃)₂): A septet (a multiplet with 7 lines) will appear around δ 4.6-4.8 ppm due to coupling with the six adjacent methyl protons.

-

Isopropoxy Methyl Protons (OCH(CH₃)₂): A doublet corresponding to the six equivalent methyl protons will be seen further upfield, around δ 1.4 ppm, coupled to the single methine proton.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.

-

Aldehyde Carbonyl (C=O): The carbonyl carbon is highly deshielded and will appear as a singlet around δ 190-192 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to oxygen (C3 and C4) will be the most downfield in this region.

-

Isopropoxy Methine Carbon (OCH): This carbon will be found around δ 70-72 ppm.

-

Methoxy Carbon (OCH₃): The methoxy carbon signal will appear around δ 55-56 ppm.

-

Isopropoxy Methyl Carbons (CH₃): The two equivalent methyl carbons will produce a single peak around δ 21-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Bands will appear around 2900-3100 cm⁻¹. The aldehyde C-H stretch typically shows two weaker bands around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages will be present in the 1200-1275 cm⁻¹ region.

-

C=C Stretch (Aromatic): Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 194.

-

Key Fragments: Data from GC-MS analysis shows prominent peaks at m/z 151 and 152.[1] The peak at m/z 151 likely corresponds to the loss of the isopropyl group (C₃H₇), a common fragmentation pathway for isopropyl ethers.

Section 3: Synthesis and Mechanistic Insights

The most logical and industrially relevant synthesis of 3-Isopropoxy-4-methoxybenzaldehyde is via the Williamson ether synthesis, starting from the readily available precursor isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method is well-established for preparing ethers from an alkoxide and an alkyl halide.[7][8][9]

Synthesis via Williamson Ether Synthesis

The reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin to form a nucleophilic phenoxide, which then displaces a halide from an isopropyl halide via an Sₙ2 reaction.

Caption: Williamson ether synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is adapted from a high-yield industrial process for a similar transformation and is designed for laboratory scale.[10]

Materials:

-

Isovanillin (1.0 eq)

-

2-Bromopropane (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Deionized Water

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water and dissolve the sodium hydroxide.

-

Addition of Reagents: To the stirred aqueous NaOH solution, add isovanillin, tetrabutylammonium bromide (as a phase-transfer catalyst), and 2-bromopropane.

-

Causality Note (Why Phase-Transfer Catalysis?): The phenoxide is water-soluble, while the isopropyl bromide is organic-soluble. TBAB acts as a shuttle, carrying the phenoxide anion into the organic phase to facilitate the reaction, dramatically increasing the reaction rate.

-

Reaction: Heat the mixture to a gentle reflux (or maintain at ~60-70 °C) and stir vigorously for 4-6 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isovanillin spot. A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Validation Checkpoint: Combine the organic layers. Wash with a 5% NaOH solution to remove any unreacted isovanillin, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Section 4: Chemical Reactivity and Synthetic Utility

3-Isopropoxy-4-methoxybenzaldehyde is a valuable intermediate due to the reactivity of its aldehyde group and its utility as a protected form of isovanillin.

Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-isopropoxy-4-methoxybenzoic acid) using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, allowing for carbon-carbon double bond formation.

-

Schiff Base Formation: Condenses with primary amines to form imines (Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds.[11]

Utility as a Protected Precursor

A key application of this molecule is its role as a precursor to isovanillin. The isopropoxy group can be selectively cleaved under acidic conditions, leaving the more stable methoxy group intact.[12] This strategy is useful when the phenolic hydroxyl of isovanillin would interfere with other desired reactions.

Caption: Synthetic utility of the target compound.

Section 5: Applications in Research and Drug Development

While direct biological studies on 3-Isopropoxy-4-methoxybenzaldehyde are limited, its structural motifs are prevalent in pharmacologically active molecules. Benzaldehyde derivatives are widely recognized for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[13][14]

The primary role of this compound is as a key intermediate. For instance, the closely related 3-ethoxy-4-methoxybenzaldehyde is a precursor in the synthesis of apremilast, a drug used to treat psoriasis and psoriatic arthritis.[10] Similarly, isovanillin, which can be synthesized from the title compound, is an intermediate for various medicines, including antidepressants.[12][15] Therefore, 3-Isopropoxy-4-methoxybenzaldehyde serves as a crucial building block, enabling the synthesis of complex molecular architectures for screening and development in drug discovery programs.

Section 6: Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling procedures.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 10, 2026, from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 10, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 10, 2026, from [Link]

-

Cheong, K. W., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(10), 839. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 10, 2026, from [Link]

- Ratton, S. (1998). U.S. Patent No. 5,786,516. Washington, DC: U.S. Patent and Trademark Office.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Retrieved January 10, 2026, from [Link]

-

European Patent Office. (1997). Patent No. EP0758639A1. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. [Image]. Retrieved January 10, 2026, from [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2020). Google Patents.

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved January 10, 2026, from [Link]

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved January 10, 2026, from [Link]

Sources

- 1. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Isopropoxy-4-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Process for preparing isovanillin - Patent 0758639 [data.epo.org]

3-Isopropoxy-4-methoxybenzaldehyde structure elucidation

<Technical Guide: Structure Elucidation of 3-Isopropoxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth methodology for the unambiguous structure elucidation of 3-Isopropoxy-4-methoxybenzaldehyde (C₁₁H₁₄O₃, CAS: 34123-66-5).[1] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document outlines a systematic approach combining spectroscopic and analytical techniques. We detail the causality behind experimental choices, present self-validating protocols, and integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof. This guide serves as a practical framework for the characterization of substituted benzaldehyde derivatives and other complex organic molecules.

Introduction and Synthetic Context

3-Isopropoxy-4-methoxybenzaldehyde is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the widely known vanillin.[2][3][4] While vanillin is a major component of vanilla flavor, its isomers and their derivatives are of significant interest for their unique chemical properties and potential applications in pharmaceuticals and fine chemical synthesis.[3][5] Accurate structural confirmation is paramount, as isomeric impurities can drastically alter biological activity and chemical reactivity. For instance, the position of the alkoxy groups (isopropoxy at C3 vs. C4) defines the molecule's electronic and steric properties.

To establish a practical context for analysis, we consider a common synthetic route: the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of isovanillin's phenolic hydroxyl group with a base (e.g., K₂CO₃ or NaOH), followed by nucleophilic substitution (Sₙ2) with an isopropyl halide (e.g., 2-bromopropane).[6][9]

Understanding this synthesis is critical as it informs potential side products and impurities, such as unreacted isovanillin or byproducts from the elimination (E2) reaction, which could complicate spectral interpretation.[8]

The Spectroscopic Triad: A Multi-faceted Approach

A robust structure elucidation relies on the integration of multiple, complementary spectroscopic techniques. No single method is sufficient; instead, the convergence of data from NMR, IR, and MS provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. For a definitive analysis, a suite of experiments—¹H, ¹³C, and 2D NMR—is required.

A high-quality spectrum is contingent on meticulous sample preparation.[10][11]

-

Material Quantity: Weigh 10-25 mg of the purified, dry compound for ¹H NMR. A larger quantity (50-100 mg) may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[12][13]

-

Solvent Choice: Use 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at dissolving many organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for reference.[10]

-

Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing can aid dissolution. Ensure no solid particulates remain, as they can degrade spectral quality.[12][13]

-

Transfer & Filtration: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[10][12] This filtering step removes any suspended impurities.

-

Standard: For quantitative purposes, a known amount of an internal standard can be added. However, for routine characterization, referencing the residual solvent peak is standard practice.[11][13]

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting/multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.80 - 9.90 | Singlet (s) | 1H | Highly deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group.[14] |

| Aromatic (H-6) | 7.40 - 7.45 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing aldehyde group, causing a downfield shift. Coupled to H-5. |

| Aromatic (H-2) | 7.35 - 7.40 | Singlet-like (s) or narrow doublet (d) | 1H | Ortho to the aldehyde and meta to the isopropoxy group. Weak coupling to H-6. |

| Aromatic (H-5) | 6.95 - 7.05 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group, causing an upfield shift. Coupled to H-6. |

| Isopropoxy (-OCH(CH₃)₂) | 4.60 - 4.75 | Septet (sept) | 1H | Methine proton deshielded by the adjacent oxygen. Split into a septet by the six equivalent methyl protons. |

| Methoxy (-OCH₃) | 3.90 - 3.95 | Singlet (s) | 3H | Protons on a carbon attached to an electron-donating oxygen, resulting in a characteristic shift.[14] |

| Isopropoxy (-OCH(CH₃)₂) | 1.35 - 1.45 | Doublet (d) | 6H | The two methyl groups are equivalent. Split into a doublet by the single methine proton. |

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of unique carbon environments and their hybridization.

Predicted ¹³C NMR & DEPT Data (in CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

|---|---|---|---|

| Aldehyde (C=O) | 190 - 192 | No Signal | Carbonyl carbons are highly deshielded.[15][16] |

| Aromatic (C-4) | 154 - 156 | No Signal | Quaternary carbon attached to the electron-donating methoxy group. |

| Aromatic (C-3) | 148 - 150 | No Signal | Quaternary carbon attached to the electron-donating isopropoxy group. |

| Aromatic (C-1) | 130 - 132 | No Signal | Quaternary carbon attached to the aldehyde group. |

| Aromatic (C-6) | 126 - 128 | Positive (CH) | Aromatic CH group. |

| Aromatic (C-2) | 111 - 113 | Positive (CH) | Aromatic CH group. |

| Aromatic (C-5) | 110 - 112 | Positive (CH) | Aromatic CH group, shielded by alkoxy groups. |

| Isopropoxy (-OCH) | 70 - 72 | Positive (CH) | Methine carbon attached to oxygen. |

| Methoxy (-OCH₃) | 55 - 57 | Positive (CH₃) | Methyl carbon attached to oxygen.[17] |

| Isopropoxy (-CH₃) | 21 - 23 | Positive (CH₃) | Equivalent methyl carbons of the isopropyl group. |

While 1D spectra provide strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive proof by establishing covalent bond connectivity.

-

COSY: Reveals proton-proton couplings. A crucial cross-peak would be observed between the isopropoxy methine proton (δ ~4.65 ppm) and the two methyl group protons (δ ~1.40 ppm), confirming the isopropyl fragment.

-

HMBC: Shows correlations between protons and carbons over two or three bonds. This is the key to placing the substituents. A critical correlation would be observed from the isopropoxy methine proton (H-7) to the aromatic carbon C-3, definitively proving the location of the isopropoxy group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[18]

-

Instrument & Accessory: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.[18][19]

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid 3-Isopropoxy-4-methoxybenzaldehyde powder onto the crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[19]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium-Weak | Indicates the presence of the benzene ring. |

| 2950 - 3000 | C-H Stretch (sp³ Alkyl) | Medium-Strong | Corresponds to the isopropoxy and methoxy groups. |

| 2850 & 2750 | C-H Stretch (Aldehyde) | Medium, Sharp (often a doublet) | Highly diagnostic "Fermi doublet" for the aldehyde C-H bond.[20][21][22] |

| ~1685 - 1705 | C=O Stretch (Carbonyl) | Strong, Sharp | Characteristic of an aromatic aldehyde; conjugation lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[20][21] |

| ~1580 & ~1500 | C=C Stretch (Aromatic) | Medium-Strong | Confirms the presence of the aromatic ring. |

| ~1250 & ~1030 | C-O Stretch (Ether) | Strong | Strong absorptions characteristic of the aryl-alkyl ether linkages. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

Predicted Mass Spectrum Data:

| m/z Value | Ion Identity | Rationale for Formation |

|---|---|---|

| 194 | [M]⁺˙ | Molecular Ion Peak . Corresponds to the molecular weight of C₁₁H₁₄O₃.[1][23] |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy or methoxy group. |

| 151 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ | Loss of the isopropyl group via cleavage of the ether bond. A very common and diagnostic fragmentation. |

| 123 | [Fragment - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 151 fragment. |

| 77 | [C₆H₅]⁺ | While less likely than in simple benzaldehyde due to activating groups, a phenyl cation fragment is possible.[24][25][26] |

The molecular ion peak at m/z 194 is the most crucial piece of data, confirming the molecular formula. The fragmentation pattern, particularly the loss of 43 amu (the isopropyl group), provides strong corroborating evidence for the proposed structure.

Data Integration and Structure Confirmation

-

MS confirms the molecular formula (C₁₁H₁₄O₃) with a molecular ion peak at m/z 194.

-

IR confirms the key functional groups : an aromatic aldehyde (C=O at ~1690 cm⁻¹, C-H at ~2750/2850 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).

-

¹H and ¹³C NMR confirm the piece-by-piece structure : an aldehyde proton, three aromatic protons, a methoxy group, and a characteristic isopropoxy group (septet and doublet pattern).

-

2D NMR provides the definitive connectivity : HMBC correlations link the isopropoxy group to C-3 and the methoxy group to C-4 of the benzaldehyde core, unequivocally distinguishing it from its isomer, 4-isopropoxy-3-methoxybenzaldehyde.

Structure [label=<

H_isopropyl [label="Isopropoxy H (septet, δ ~4.65)", fontcolor="#4285F4"]; H_methoxy [label="Methoxy H (singlet, δ ~3.92)", fontcolor="#34A853"];

C3_node [label="C-3", shape=point, width=0.01, height=0.01]; C4_node [label="C-4", shape=point, width=0.01, height=0.01];

H_isopropyl -> C3_node [label=" ³JCH Correlation\n(Confirms C3-O-iPr Link)"]; H_methoxy -> C4_node [label=" ³JCH Correlation\n(Confirms C4-O-Me Link)"]; } dot

Conclusion

The structure elucidation of 3-Isopropoxy-4-methoxybenzaldehyde is presented not as a linear checklist but as a logical, self-validating workflow. By beginning with a synthetic context and employing the complementary strengths of Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments (¹H, ¹³C, COSY, and HMBC), a scientist can arrive at an unambiguous and defensible structural assignment. The convergence of molecular weight, functional group identity, and precise atomic connectivity provides the highest standard of evidence required in modern chemical and pharmaceutical research.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

- Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21, 673-680.

-

Chemistry Stack Exchange. (2014). Williamson ether synthesis. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

-

YouTube. (2020). Williamson ether synthesis (done wrong). Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

ResearchGate. (2025). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. Retrieved from [Link]

-

PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Retrieved from [Link]

-

The Good Scents Company. (n.d.). isovanillin, 621-59-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

Sources

- 1. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isovanillin - Wikipedia [en.wikipedia.org]

- 5. isovanillin, 621-59-0 [thegoodscentscompany.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. scribd.com [scribd.com]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. PubChemLite - 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 24. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 26. scribd.com [scribd.com]

A Comprehensive Technical Guide to 4-methoxy-3-(propan-2-yloxy)benzaldehyde

This guide provides an in-depth analysis of 4-methoxy-3-(propan-2-yloxy)benzaldehyde, a key organic intermediate. We will explore its chemical identity, synthesis, spectroscopic properties, and its principal application in high-yield manufacturing processes relevant to the pharmaceutical and fine chemical industries. This document is intended for researchers, chemists, and professionals in drug development and process chemistry.

Compound Identification and Properties

4-methoxy-3-(propan-2-yloxy)benzaldehyde, also commonly known as 3-isopropoxy-4-methoxybenzaldehyde, is a disubstituted aromatic aldehyde. Its structure is foundational to its utility as a precursor in complex organic synthesis.

IUPAC Name and Chemical Identifiers

-

IUPAC Name: 4-methoxy-3-propan-2-yloxybenzaldehyde[1]

-

Common Name: 3-Isopropoxy-4-methoxybenzaldehyde

-

CAS Number: 34123-66-5[1]

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.23 g/mol [1]

Physicochemical Data

The compound's physical and chemical properties are summarized in the table below, compiled from authoritative databases and supplier information.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Boiling Point | 297.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | XLUAYJHDQOQHPB-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(C=O)cc1OC(C)C |

Spectroscopic Profile

Characterization of 4-methoxy-3-(propan-2-yloxy)benzaldehyde is critical for confirming its identity and purity post-synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals: a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (typically between 6.9-7.5 ppm), a septet for the isopropyl C-H proton (~4.6 ppm), a singlet for the methoxy protons (~3.9 ppm), and a doublet for the isopropyl methyl protons (~1.4 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two distinct carbons of the isopropoxy group (~72 ppm for the CH and ~22 ppm for the CH₃).[1]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-O stretches for the ether linkages around 1030-1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) corresponding to its molecular weight.[1]

Synthesis and Purification

The most logical and common synthesis of 4-methoxy-3-(propan-2-yloxy)benzaldehyde involves the Williamson ether synthesis, starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis Workflow Diagram

Sources

A Technical Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis

Executive Summary

This technical guide provides an in-depth protocol for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde, a valuable aromatic aldehyde, starting from the widely available and renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde). The core of this transformation is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product purification and characterization, and discusses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide blends theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Strategic Considerations

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prominent organic compound, not only for its characteristic flavor and aroma but also as an accessible, bio-sourced platform chemical.[1] Its phenolic hydroxyl group offers a reactive handle for a variety of chemical modifications, including O-alkylation, which allows for the synthesis of diverse derivatives with applications in pharmaceuticals, fragrances, and materials science.[2][3]

The target molecule, 4-isopropoxy-3-methoxybenzaldehyde, is synthesized by introducing an isopropyl group at the 4-position of the vanillin ring. This is achieved through the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[4][5] This method is favored for its reliability and high yields when reaction parameters are properly controlled.

It is crucial to distinguish the target product from its isomer, 3-isopropoxy-4-methoxybenzaldehyde[6][7], which would be synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[8][9] The strategic selection of the starting material is therefore paramount to achieving the desired substitution pattern on the benzaldehyde core. This guide focuses exclusively on the synthesis from vanillin.

The Williamson Ether Synthesis: Mechanistic Insights

The synthesis proceeds in two fundamental stages, both typically occurring in a single pot:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of vanillin, forming a potent nucleophile, the phenoxide anion.

-

Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group and forming the desired ether bond.[10]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions. Unlike stronger bases like sodium hydride (NaH), K₂CO₃ is non-flammable and easier to handle.[11]

-

Choice of Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable isopropyl sources. Iodides are more reactive due to iodide being a better leaving group, but they are also more expensive. A key consideration with secondary halides is the competing E2 elimination pathway, which is favored by strong, bulky bases and high temperatures.[4] Using a non-bulky base like K₂CO₃ and maintaining moderate temperatures helps to favor the desired SN2 substitution.

-

Choice of Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is required. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.[10] Acetone is often preferred for its lower boiling point, which simplifies product isolation.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-isopropoxy-3-methoxybenzaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Vanillin | 152.15 | 10.0 g | 65.7 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 13.6 g | 98.6 |

| 2-Bromopropane | 123.00 | 10.5 mL (14.0 g) | 113.8 |

| Acetone | - | 150 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Sodium Hydroxide (NaOH) | - | 5% aq. solution | - |

| Brine (Saturated NaCl) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, standard glassware.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g), anhydrous potassium carbonate (13.6 g), and acetone (150 mL).

-

Initiation: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to a gentle reflux (approximately 56°C).

-

Addition of Alkylating Agent: Once refluxing, add 2-bromopropane (10.5 mL) dropwise to the mixture over 10-15 minutes.

-

Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the disappearance of vanillin using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 18-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.

-

Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it twice with 5% aqueous NaOH solution (2 x 50 mL) to remove any unreacted vanillin. Follow with a wash using brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford 4-isopropoxy-3-methoxybenzaldehyde as a white to off-white crystalline solid.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₃ | [12] |

| Molecular Weight | 194.23 g/mol | [12] |

| Appearance | White to off-white crystalline solid | - |

| CAS Number | 2538-98-9 | [12][13] |

| Melting Point | ~ 49-52 °C | (Varies with purity) |

Spectroscopic Analysis (Expected Results)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.85 (s, 1H, -CHO)

-

δ 7.40-7.45 (m, 2H, Ar-H)

-

δ 6.95 (d, 1H, Ar-H)

-

δ 4.60 (septet, 1H, -OCH(CH₃)₂)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 1.40 (d, 6H, -OCH(CH₃)₂)

-

-

FT-IR (KBr, cm⁻¹):

-

~2980 (C-H, alkyl)

-

~2840, 2740 (C-H, aldehyde)

-

~1685 (C=O, aldehyde, strong)

-

~1590, 1510 (C=C, aromatic)

-

~1270, 1140 (C-O, ether)

-

-

Mass Spectrometry (EI):

-

m/z (%): 194 [M]⁺ (molecular ion), 152, 124.

-

Safety, Handling, and Waste Disposal

-

Vanillin: Generally recognized as safe, but handle with standard laboratory PPE (gloves, safety glasses).

-

2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child. Handle only in a fume hood.

-

Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

-

Acetone/Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

-

Product (4-Isopropoxy-3-methoxybenzaldehyde): May be harmful if swallowed and cause skin/eye irritation.[12]

-

Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds (from 2-bromopropane) must be collected in a designated halogenated waste container.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde from vanillin. By leveraging the Williamson ether synthesis and carefully controlling reaction parameters, researchers can efficiently produce this valuable derivative. The detailed protocol, mechanistic explanations, and characterization data provide a comprehensive framework for scientists in academic and industrial settings, enabling further exploration of this compound in drug discovery and other advanced applications.

References

- Benchchem. A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.

- Guidechem. What is Isovanillin and how is it synthesized? - FAQ.

- Gendron, D. et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry.

- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

-

PubChem. 3-Isopropoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

- University of Colorado Boulder. The Williamson ether synthesis. Department of Chemistry.

-

PubChemLite. 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2538-98-9 Cas No. | 4-Isopropoxy-3-methoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

3-Isopropoxy-4-methoxybenzaldehyde starting material

An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde: From Starting Material Selection to Final Product Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry, notably in the production of drugs like Cilostazol[1][2]. The document delves into the critical aspects of starting material selection, focusing on the strategic advantages of using isovanillin. It presents a detailed reaction mechanism, an optimized experimental protocol based on the Williamson ether synthesis, and methods for final product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic process.

Introduction: The Significance of 3-Isopropoxy-4-methoxybenzaldehyde

3-Isopropoxy-4-methoxybenzaldehyde (CAS No: 34123-66-5) is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[3][4] Its molecular structure, featuring an isopropoxy and a methoxy group on a benzaldehyde core, makes it a versatile building block.[3] Its primary application lies in its role as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a well-established intermediate in the manufacturing of Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [3][5] |

| Molecular Weight | 194.23 g/mol | [3][5] |

| CAS Number | 34123-66-5 | [3][5] |

| Appearance | Solid | [3] |

| IUPAC Name | 4-methoxy-3-propan-2-yloxybenzaldehyde | [5] |

| SMILES | COc1ccc(C=O)cc1OC(C)C | [3][5] |

Core Directive: Strategic Selection of the Starting Material

The cornerstone of an efficient and high-yield synthesis is the selection of an appropriate starting material. For 3-Isopropoxy-4-methoxybenzaldehyde, the precursor of choice is isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7]

Why Isovanillin over Vanillin? A Question of Regioselectivity

While structurally similar, isovanillin and its more common isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), present different synthetic opportunities.

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The target for O-alkylation is the hydroxyl group at the C-3 position. This is the desired site of reaction to introduce the isopropoxy group.

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is at the C-4 position. Alkylating this position would lead to a different isomer, 4-isopropoxy-3-methoxybenzaldehyde.

Therefore, the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde fundamentally requires a precursor with a hydroxyl group at the C-3 position and a protected (or pre-existing) methoxy group at C-4. Isovanillin fits this requirement perfectly.[6][7] While isovanillin can be synthesized through various routes, such as from ethyl vanillin or protocatechualdehyde, it is most commonly sourced directly as the primary starting material for this specific transformation.[8][9]

The Synthetic Pathway: Williamson Ether Synthesis

The conversion of isovanillin to 3-Isopropoxy-4-methoxybenzaldehyde is a classic example of the Williamson ether synthesis .[10][11][12][13] This robust and versatile SN2 reaction is ideal for forming ethers from an alkoxide and an alkyl halide.[10][13]

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot SN2 mechanism:

-

Deprotonation: The phenolic hydroxyl group of isovanillin is acidic enough to be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide). This generates a highly nucleophilic phenoxide ion.[11][14]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This attack displaces the halide leaving group, forming the desired ether linkage.[10][13]

For this SN2 reaction to be efficient, the alkyl halide should be primary or secondary.[10][13] Isopropyl halides are secondary, which works well for this synthesis. Tertiary alkyl halides are generally avoided as they favor E2 elimination side reactions.[11][14]

Caption: Williamson Ether Synthesis Mechanism.

Optimizing Reaction Conditions: The Role of Reagents

-

Alkylating Agent: 2-bromopropane is commonly used due to its good balance of reactivity and cost. Isopropyl iodide offers higher reactivity but is more expensive, while 2-chloropropane is less reactive.

-

Base: Potassium carbonate (K₂CO₃) is a widely used base for this reaction. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.[14]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are preferred. These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the SN2 reaction.[14]

-

Phase Transfer Catalysis (PTC): To enhance reaction rates and efficiency, especially in biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[15][16] The catalyst shuttles the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.

Experimental Protocol: Synthesis from Isovanillin

This protocol provides a self-validating system for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. All steps are designed to maximize yield and purity while allowing for in-process monitoring.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Amount |

| Isovanillin | C₈H₈O₃ | 152.15 | 1.0 | 15.2 g (0.1 mol) |

| 2-Bromopropane | C₃H₇Br | 123.00 | 1.2 - 1.5 | 18.5 g (0.15 mol) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 | 27.6 g (0.2 mol) |

| Acetone (Solvent) | C₃H₆O | 58.08 | - | 200 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Brine (sat. NaCl) | NaCl(aq) | - | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (200 mL).

-

Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add 2-bromopropane (1.5 eq.) to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.

-

Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of fresh acetone.

-

Work-up - Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Work-up - Extraction: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted isovanillin, water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-Isopropoxy-4-methoxybenzaldehyde.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Caption: Experimental Workflow for Synthesis.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques are employed for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a singlet for the methoxy group, aromatic protons with characteristic splitting patterns, and a singlet for the aldehyde proton around 9.8 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 11 carbon atoms, including the aldehyde carbonyl carbon around 190 ppm.[17]

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (194.23 g/mol ).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including a strong C=O stretch for the aldehyde at ~1685 cm⁻¹, and C-O-C stretches for the ether linkages.

Conclusion

The synthesis of 3-Isopropoxy-4-methoxybenzaldehyde is a well-defined process hinging on the strategic selection of isovanillin as the starting material and the application of the Williamson ether synthesis. This guide provides a robust framework, from theoretical underpinnings to a practical, step-by-step protocol, enabling researchers and professionals to confidently produce this valuable pharmaceutical intermediate. The causality behind each experimental choice—from reagent selection to purification methods—is explained to ensure a thorough and applicable understanding of the process.

References

-

Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]

- Google Patents. (n.d.). JP2007503406A - Process for the preparation of cilostazol and its intermediates.

- Google Patents. (n.d.). CN109776498B - Preparation method of cilostazol.

-

Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. HETEROCYCLES, 78(1), 189. Retrieved from [Link]

- Google Patents. (n.d.). WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.

-

ResearchGate. (2025). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. Retrieved from [Link]

-

Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Retrieved from [Link]

-

The Good Scents Company. (n.d.). isovanillin, 621-59-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]